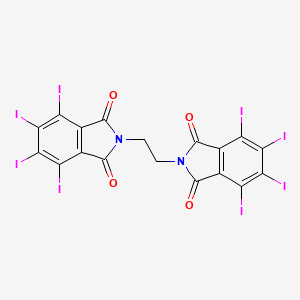
2,2'-(Ethane-1,2-diyl)bis(4,5,6,7-tetraiodo-1H-isoindole-1,3(2H)-dione)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-(Ethane-1,2-diyl)bis(4,5,6,7-tetraiodo-1H-isoindole-1,3(2H)-dione) is a complex organic compound characterized by the presence of multiple iodine atoms and isoindole structures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Ethane-1,2-diyl)bis(4,5,6,7-tetraiodo-1H-isoindole-1,3(2H)-dione) typically involves the following steps:
Formation of Isoindole-1,3(2H)-dione: The initial step involves the synthesis of isoindole-1,3(2H)-dione through the reaction of phthalic anhydride with ammonia.
Iodination: The isoindole-1,3(2H)-dione is then subjected to iodination using iodine and a suitable oxidizing agent, such as potassium iodate, to introduce iodine atoms at the 4, 5, 6, and 7 positions.
Coupling Reaction: The iodinated isoindole-1,3(2H)-dione is then coupled with ethane-1,2-diol under acidic conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-(Ethane-1,2-diyl)bis(4,5,6,7-tetraiodo-1H-isoindole-1,3(2H)-dione) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can remove iodine atoms or reduce the isoindole ring.
Substitution: Halogen substitution reactions can replace iodine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like sodium azide or thiolates can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state isoindole derivatives, while reduction can produce deiodinated or reduced isoindole compounds.
Applications De Recherche Scientifique
2,2’-(Ethane-1,2-diyl)bis(4,5,6,7-tetraiodo-1H-isoindole-1,3(2H)-dione) has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a radiolabeled compound for imaging and diagnostic purposes.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a component in specialized coatings and polymers.
Mécanisme D'action
The mechanism of action of 2,2’-(Ethane-1,2-diyl)bis(4,5,6,7-tetraiodo-1H-isoindole-1,3(2H)-dione) involves its interaction with molecular targets and pathways, such as:
DNA Intercalation: The compound can intercalate into DNA, disrupting its structure and function.
Enzyme Inhibition: It may inhibit specific enzymes involved in cellular processes, leading to therapeutic effects.
Radical Generation: The presence of iodine atoms can facilitate the generation of reactive radicals, contributing to its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-(Ethane-1,2-diyl)bis(4,5,6,7-tetrafluoro-1H-isoindole-1,3(2H)-dione): Similar structure but with fluorine atoms instead of iodine.
2,2’-(Ethane-1,2-diyl)bis(4,5,6,7-tetrachloro-1H-isoindole-1,3(2H)-dione): Contains chlorine atoms instead of iodine.
2,2’-(Ethane-1,2-diyl)bis(4,5,6,7-tetrabromo-1H-isoindole-1,3(2H)-dione): Bromine atoms replace iodine in this compound.
Uniqueness
The uniqueness of 2,2’-(Ethane-1,2-diyl)bis(4,5,6,7-tetraiodo-1H-isoindole-1,3(2H)-dione) lies in its high iodine content, which imparts distinct chemical and biological properties. The iodine atoms enhance its radiolabeling potential and contribute to its reactivity in various chemical reactions.
Propriétés
Numéro CAS |
869639-12-3 |
|---|---|
Formule moléculaire |
C18H4I8N2O4 |
Poids moléculaire |
1327.5 g/mol |
Nom IUPAC |
4,5,6,7-tetraiodo-2-[2-(4,5,6,7-tetraiodo-1,3-dioxoisoindol-2-yl)ethyl]isoindole-1,3-dione |
InChI |
InChI=1S/C18H4I8N2O4/c19-7-3-4(8(20)12(24)11(7)23)16(30)27(15(3)29)1-2-28-17(31)5-6(18(28)32)10(22)14(26)13(25)9(5)21/h1-2H2 |
Clé InChI |
XMWUAAHDWPBQAB-UHFFFAOYSA-N |
SMILES canonique |
C(CN1C(=O)C2=C(C1=O)C(=C(C(=C2I)I)I)I)N3C(=O)C4=C(C3=O)C(=C(C(=C4I)I)I)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


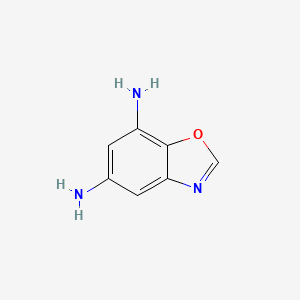
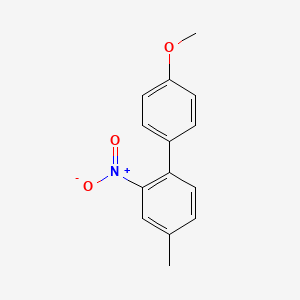
![N-{4-[2-(Diethylamino)ethyl]-2,5-dimethylphenyl}acetamide](/img/structure/B12528614.png)
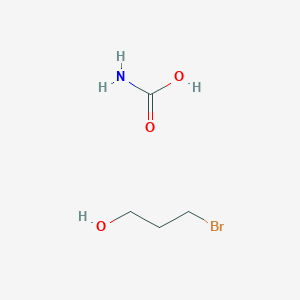
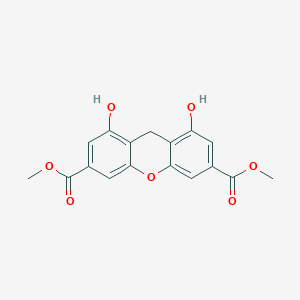
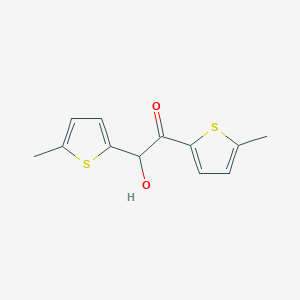
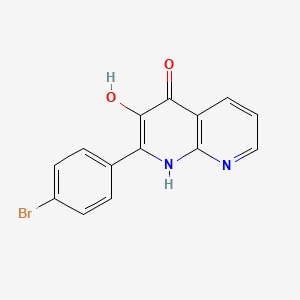

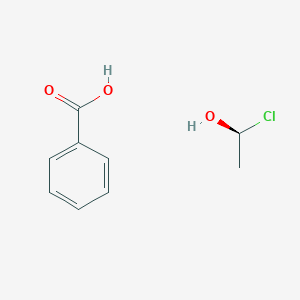
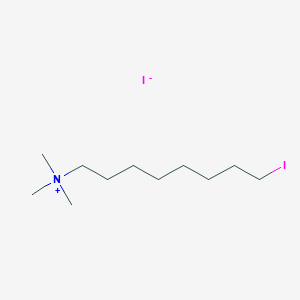
![3-{3-(Pyridin-4-yl)-1-[tri(propan-2-yl)silyl]-1H-pyrrol-2-yl}benzonitrile](/img/structure/B12528667.png)
![1-[(4-Bromophenyl)methyl]pyrazin-1-ium bromide](/img/structure/B12528669.png)
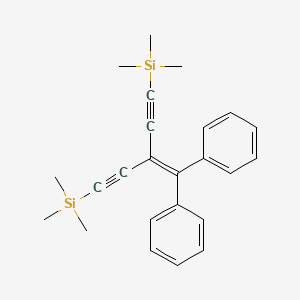
![8-[(4-Hydroxybutyl)sulfanyl]-3,7-dimethylocta-2,6-dien-1-ol](/img/structure/B12528672.png)
